Cas no 205526-36-9 (Fmoc-L-3-Cyanophenylalanine)

Fmoc-L-3-Cyanophenylalanine is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino functionality, ensuring selective deprotection under mild basic conditions. The 3-cyanophenyl side chain introduces a polar nitrile group, enhancing the peptide's structural diversity and potential for further functionalization. This compound is valued for its high purity, stability, and compatibility with standard Fmoc-based protocols. Its incorporation into peptides can influence binding properties, solubility, and reactivity, making it useful in medicinal chemistry and biochemical research. Proper handling under anhydrous conditions is recommended to preserve integrity.
Fmoc-L-3-Cyanophenylalanine structure
Fmoc-L-3-Cyanophenylalanine structure
Product Name:Fmoc-L-3-Cyanophenylalanine
CAS No:205526-36-9
MF:C25H20N2O4
MW:412.437306404114
MDL:MFCD00797585
CID:66725
PubChem ID:24871445
Update Time:2025-06-11

Fmoc-L-3-Cyanophenylalanine Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoic acid
    • N-(9-Fluorenylmethoxycarbonyl)-3-cyanophenyl-L-alanine
    • Fmoc-Phe(3-CN)-OH
    • Fmoc-L-3-Cyanophe
    • Fmoc-3-Cyano-L-Phenylalanine
    • Fmoc-L-3-Cyanophenylalanine
    • (2S)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • Fmoc-L-3-Cyano-Phe-OH
    • (2S)-3-(3-cyanophenyl)-2-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]propanoic acid
    • Fmoc-L-3-CN-Phe-OH
    • Fmoc-L-3-cyanophenylalanin
    • KSC925A8N
    • CVLOUTPKZUJTGV-QHCPKHFHSA-N
    • ANW-
    • AC-9891
    • HY-W010958
    • CS-W011674
    • MFCD00797585
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoicacid
    • SCHEMBL120479
    • J-013413
    • AM82769
    • C25H20N2O4
    • A814688
    • AKOS015837240
    • J-013412
    • 205526-36-9
    • AKOS015912006
    • DS-18385
    • EN300-7374635
    • DTXSID50426256
    • A50192
    • 3-cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
    • (2S)-3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • L-Phenylalanine, 3-cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • DA-53352
    • (2S)-3-(3-cyanophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
    • MDL: MFCD00797585
    • Inchi: 1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
    • InChI Key: CVLOUTPKZUJTGV-QHCPKHFHSA-N
    • SMILES: O(C(N[C@H](C(=O)O)CC1C=CC=C(C#N)C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 412.14200
  • Monoisotopic Mass: 412.142307
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4.4
  • Topological Polar Surface Area: 99.4

Experimental Properties

  • Color/Form: White powder
  • Density: 1.2691 (rough estimate)
  • Melting Point: 115.6 °C
  • Boiling Point: 531.88°C (rough estimate)
  • Flash Point: No data available
  • Refractive Index: 1.5500 (estimate)
  • PSA: 99.42000
  • LogP: 4.48358
  • Solubility: Not determined
  • Vapor Pressure: No data available

Fmoc-L-3-Cyanophenylalanine Security Information

Fmoc-L-3-Cyanophenylalanine Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Fmoc-L-3-Cyanophenylalanine Suppliers

Amadis Chemical Company Limited
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(CAS:205526-36-9)Fmoc-L-3-Cyanophenylalanine
Order Number:A814688
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):248.0
Email:sales@amadischem.com

Additional information on Fmoc-L-3-Cyanophenylalanine

Professional Introduction to Fmoc-L-3-Cyanophenylalanine (CAS No. 205526-36-9)

Fmoc-L-3-Cyanophenylalanine, with the chemical compound identifier CAS No. 205526-36-9, is a specialized amino acid derivative widely utilized in the field of peptide synthesis and pharmaceutical research. This compound plays a crucial role in the development of novel therapeutic agents, particularly in the realm of biotechnology and medicinal chemistry. The unique structural properties of Fmoc-L-3-Cyanophenylalanine make it an invaluable building block for constructing complex peptide sequences, which are essential for various biological applications.

The Fmoc (fluorenylmethyloxycarbonyl) protective group is a key feature of this compound, facilitating its use in solid-phase peptide synthesis (SPPS). This method is highly favored in the pharmaceutical industry due to its efficiency and scalability. The incorporation of the cyanophenylalanine moiety into peptide chains introduces specific biochemical interactions, which can enhance the binding affinity and selectivity of the resulting peptides. These characteristics are particularly important in drug design, where precise molecular interactions are critical for therapeutic efficacy.

Recent advancements in peptide-based drug development have highlighted the significance of amino acid derivatives like Fmoc-L-3-Cyanophenylalanine. Studies have demonstrated that peptides modified with cyanophenylalanine exhibit improved stability and bioavailability, making them more suitable for clinical applications. For instance, research published in leading journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry has shown that incorporating this amino acid derivative into peptide drugs can lead to enhanced pharmacokinetic profiles.

The structural motif of Fmoc-L-3-Cyanophenylalanine also contributes to its utility in designing peptidomimetics—molecules that mimic the behavior of natural peptides but with improved pharmacological properties. These peptidomimetics are being explored for their potential in treating a variety of diseases, including cancer, inflammation, and infectious disorders. The cyanide group in the phenylalanine side chain interacts with biological targets in a manner that can be fine-tuned to achieve desired therapeutic outcomes.

In the context of solid-phase peptide synthesis, the use of Fmoc-L-3-Cyanophenylalanine allows researchers to construct complex peptide sequences with high precision. The Fmoc group is easily removable under mild acidic conditions, enabling stepwise deprotection and coupling of amino acids. This process is essential for achieving high yields and purity in peptide synthesis, which are critical factors for pharmaceutical-grade materials. The efficiency of SPPS has been further enhanced by recent innovations in synthetic methodologies, including automated synthesizers and novel coupling reagents.

The growing interest in peptide therapeutics has spurred significant research into optimizing peptide synthesis techniques. One notable area of focus is the development of novel protecting groups that improve reaction yields and minimize side products. The Fmoc strategy remains a cornerstone of modern peptide synthesis, but modifications such as those introduced by Fmoc-L-3-Cyanophenylalanine continue to expand its applications. These advancements are particularly relevant in the design of next-generation biologics, where complex three-dimensional structures are often required for optimal biological activity.

Evidence from clinical trials and preclinical studies indicates that peptides incorporating cyanophenylalanine exhibit promising pharmacological properties. For example, research has shown that certain peptidomimetics derived from this amino acid derivative demonstrate potent anti-inflammatory effects by targeting specific cytokine pathways. Such findings underscore the importance of structurally tailored peptides in modulating immune responses and other physiological processes.

The chemical synthesis of Fmoc-L-3-Cyanophenylalanine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as flow chemistry and continuous flow reactors, have been employed to enhance scalability and reproducibility. These methods ensure that pharmaceutical-grade quantities of this compound can be produced reliably, meeting the demands of industrial-scale peptide manufacturing.

The role of computational chemistry in optimizing peptide synthesis cannot be overstated. Molecular modeling tools have been instrumental in predicting how different modifications, including those involving cyanophenylalanine, will affect peptide structure and function. These predictions guide experimental design and help streamline the development process from laboratory-scale preparations to large-scale production.

In conclusion, Fmoc-L-3-Cyanophenylalanine (CAS No. 205526-36-9) represents a significant advancement in peptide chemistry and drug development. Its unique structural features and compatibility with solid-phase synthesis make it an indispensable tool for researchers seeking to create innovative therapeutic agents. As ongoing research continues to uncover new applications for this compound, its importance in biotechnology and pharmaceuticals is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:205526-36-9)Fmoc-L-3-Cyanophenylalanine
A814688
Purity:99%
Quantity:25g
Price ($):248.0
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